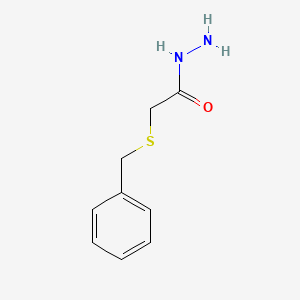

2-(Benzylthio)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

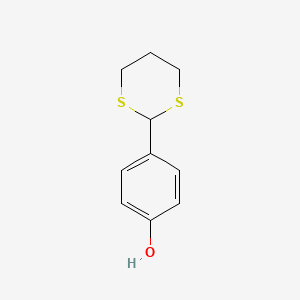

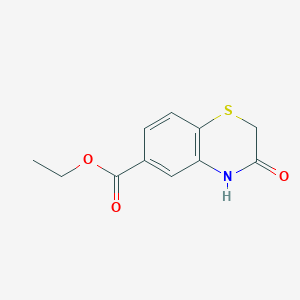

2-(Benzylthio)acetohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a benzylthio group attached to an acetohydrazide moiety. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 2-(Benzylthio)acetohydrazide derivatives can be achieved through different synthetic routes. For instance, (benzylthio)acetic acid was synthesized from benzyl chloride and thiourea, yielding well-shaped crystals by slow solvent evaporation from methanol . Similarly, derivatives of 2-(benzylthio)acetohydrazide have been synthesized by reacting 2-thioxo-quinazolinones with methyl chloroacetate to afford S-substituted esters, which were then converted into corresponding acetohydrazides . These methods demonstrate the versatility of 2-(Benzylthio)acetohydrazide as a precursor for various chemical transformations.

Molecular Structure Analysis

The molecular structure of 2-(Benzylthio)acetohydrazide derivatives has been extensively studied using spectroscopic and X-ray crystallographic techniques. For example, the crystal structure of related compounds has been determined, revealing the presence of trans configurations with respect to the C=N double bonds and stabilization by N–H···O hydrogen bonds and weak π···π interactions . Additionally, the crystal structure of (benzylthio)acetic acid showed numerous intermolecular interactions, including O–H···O, C–H···O, C–H···S, and C–H···π contacts .

Chemical Reactions Analysis

2-(Benzylthio)acetohydrazide and its derivatives participate in various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the reaction of 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide with substituted aldehydes yielded N-benzylidene derivatives without the need for acid or base catalysts . Moreover, the treatment of 2-(acetonylthio)benzothiazole with cyanoacetohydrazide afforded cyanoacetylhydrazone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylthio)acetohydrazide derivatives have been characterized using various analytical techniques. The compounds exhibit different melting points, solubilities, and thermal stabilities, which are crucial for their applications. For example, the thermal decomposition of (benzylthio)acetic acid occurs above 150 °C . The spectroscopic data, including ATR-FTIR, 1H and 13C NMR, provide detailed information about the molecular structure and the nature of the substituents in the derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

2-(Benzylthio)acetohydrazide derivatives have been studied for their antimicrobial properties. For instance, the synthesis of various derivatives, such as N-benzylidene-2-(2-methyl-1H-inden-3-yl) acetohydrazide, has shown significant antimicrobial activity (Kawde, Patil, Patil, & Jadhav, 2015). Additionally, compounds like 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetohydrazide and its derivatives have demonstrated good antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus (Xue Feng-ling, 2008).

Anticancer Potential

Several studies have explored the anticancer potential of 2-(Benzylthio)acetohydrazide derivatives. For example, 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives showed significant in vitro anticancer activity against various cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Similarly, N′-(Substituted Benzylidene)-2-(Benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives have been evaluated for antimicrobial and anticancer activities, with some compounds showing potential against breast cancer cell lines (Rohilla, Deep, Kamra, Narasimhan, Ramasamy, Mani, Mishra, & Lim, 2014).

Corrosion Inhibition

2-(Benzylthio)acetohydrazide derivatives have also been investigated for their use in corrosion inhibition. A study on the corrosion inhibition effect of 2-[4-(methylthio) phenyl] acetohydrazide (HYD) on steel in hydrochloric acid solution indicates that these compounds can be effective corrosion inhibitors (Nataraja, Venkatarangaiah Venkatesha, Manjunatha, Poojary, Pavithra, & Tandon, 2011).

Synthesis of Novel Compounds

The synthesis of novel compounds using 2-(Benzylthio)acetohydrazide as a key intermediate has been a significant area of study. Researchers have developed various heterocyclic compounds and characterized them through different analytical techniques, contributing to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).

Anticonvulsant Activity

Some derivatives of 2-(Benzylthio)acetohydrazide have been synthesized and tested for anticonvulsant activity. For example, a series of 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides exhibited promising results in the 6 Hz psychomotor seizure test, indicating their potential as anticonvulsant agents (Kumar & Tripathi, 2012).

Orientations Futures

The future directions of research on 2-(Benzylthio)acetohydrazide could involve further exploration of its potential applications. For instance, one study suggested that it could be used as a novel surfactant . Another study suggested that it could be used in the development of new anticonvulsants .

Mécanisme D'action

Target of Action

The primary targets of 2-(Benzylthio)acetohydrazide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the pathophysiology of epilepsy.

Mode of Action

2-(Benzylthio)acetohydrazide interacts with its targets by binding to them, thereby modulating their activity . This interaction results in changes in the neuronal excitability and synaptic transmission, which can help to control seizures.

Biochemical Pathways

It is known that the compound affects the functioning of several neurotransmitter systems, including the gabaergic and glutamatergic systems . These systems play a key role in the regulation of neuronal excitability and synaptic transmission.

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties

Result of Action

The result of the action of 2-(Benzylthio)acetohydrazide is the modulation of neuronal excitability and synaptic transmission, which can help to control seizures . This makes it a potential candidate for the treatment of epilepsy.

Propriétés

IUPAC Name |

2-benzylsulfanylacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTZPVACZQKSJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.